2-Benzyladamantan-2-ol

Description

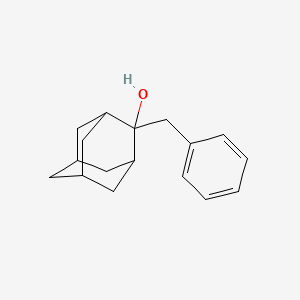

2-Benzyladamantan-2-ol is a polycyclic tertiary alcohol characterized by an adamantane core substituted with a benzyl group and a hydroxyl group at the 2-position. Adamantane derivatives are renowned for their rigid, diamondoid structures, which confer unique thermal stability and chemical inertness. This compound is synthesized via a flow chemistry approach involving the reaction of 2-adamantanone with a benzyl potassium reagent (KDA) in tetrahydrofuran (THF), yielding 69% after chromatographic purification .

The benzyl substituent enhances lipophilicity, making this compound a candidate for pharmaceutical applications, such as drug delivery systems, and materials science, where adamantane’s rigidity benefits optical polymers with high refractive indices and low dispersion .

Properties

Molecular Formula |

C17H22O |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

2-benzyladamantan-2-ol |

InChI |

InChI=1S/C17H22O/c18-17(11-12-4-2-1-3-5-12)15-7-13-6-14(9-15)10-16(17)8-13/h1-5,13-16,18H,6-11H2 |

InChI Key |

ACAQIKPHQWHFEU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC4=CC=CC=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following adamantan-2-ol derivatives share similar synthetic pathways but differ in substituents, leading to distinct physicochemical properties and applications.

Key Findings:

Synthetic Flexibility: Derivatives are synthesized via nucleophilic addition to 2-adamantanone, with substituent precursors (e.g., toluene, naphthalene, phenylthiol) determining the final product . The flow chemistry method for 11aa ensures efficient mixing and scalability .

Substituent Effects: Benzyl/Naphthyl: Enhance aromaticity and lipophilicity, favoring drug delivery or optical materials . Phenylthio/Thiophenyl: Introduce sulfur atoms, improving electronic conductivity and catalyst compatibility . Aminomethyl: Increases polarity and bioactivity, though safety protocols are stringent due to uncharacterized toxicity .

Thermal and Optical Properties : Adamantane’s rigid structure imparts high thermal stability (>300°C) and low optical dispersion, critical for lenses and waveguides . Benzyl derivatives exhibit higher refractive indices than aliphatic analogs.

Applications: Pharmaceuticals: Benzyl and aminomethyl derivatives show promise in CNS drug delivery due to blood-brain barrier permeability . Electronics: Thiophenyl-substituted adamantanes are explored in organic LEDs (OLEDs) and photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.